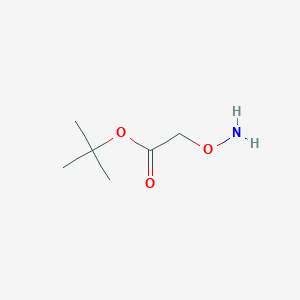

tert-Butyl 2-(aminooxy)acetate

描述

Historical Context of Aminooxy Chemistry in Research

The foundational principles of aminooxy chemistry, specifically the formation of oximes from hydroxylamine (B1172632) derivatives and carbonyls, have been known for over a century. However, its strategic application in the realm of chemical biology is a more recent development. The rise of bioconjugation techniques in the 1970s, initially focused on improving the properties of therapeutic proteins using reagents like polyethylene (B3416737) glycol (PEG), set the stage for the adoption of more specific and versatile chemical handles.

The early 2000s saw a surge in the development and application of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. The oxime ligation reaction quickly gained prominence as a prime example of such a transformation. Its high chemoselectivity, meaning the aminooxy group reacts preferentially with aldehydes or ketones over other functional groups found in biomolecules, made it an ideal tool for selectively labeling and modifying proteins, carbohydrates, and other biological macromolecules. core.ac.ukunivie.ac.at Researchers began to design and synthesize a variety of aminooxy-containing reagents to facilitate these applications, leading to the development of compounds like tert-butyl 2-(aminooxy)acetate.

Overview of Strategic Applications of this compound in Modern Chemical Sciences

This compound is a bifunctional molecule that has become a valuable reagent in chemical biology and organic synthesis. cymitquimica.comchemicalbook.com Its structure incorporates a reactive aminooxy group and a tert-butyl ester. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions to reveal a free carboxyl group for further functionalization. vulcanchem.com This dual functionality allows for a stepwise approach to the construction of complex molecular architectures.

The primary application of this compound lies in its use as a linker in bioconjugation. The aminooxy group can be reacted with a carbonyl-containing biomolecule, and subsequently, the tert-butyl ester can be deprotected to allow for the attachment of another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand. broadpharm.com

Key Strategic Applications:

Protein Modification and Engineering: The compound is used for the site-specific modification of proteins. vulcanchem.com By introducing a ketone or aldehyde group into a protein through genetic or chemical methods, this compound can be used to attach various payloads, enabling the study of protein function and the creation of novel therapeutic proteins. acs.org

Cell Surface Engineering: The ability to modify cell surfaces with specific molecules is crucial for studying cell-cell interactions and for developing cell-based therapies. This compound can be used in chemoselective ligation strategies to functionalize the surface of living cells. core.ac.uk

Drug Delivery and Development: In the development of drug delivery systems, this compound can act as a linker to connect a therapeutic agent to a targeting moiety or a solubilizing agent. It has also been utilized in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are emerging as a new class of therapeutics. broadpharm.com

Development of Diagnostic Tools: The specific and stable nature of the oxime bond makes this compound a useful component in the construction of diagnostic probes and biosensors. scispace.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 56834-02-7 |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in polar organic solvents |

Data sourced from references cymitquimica.comfinetechnology-ind.comaccelachem.com

Table 2: Key Reactions Involving this compound

| Reaction Type | Reactants | Product | Significance |

| Oxime Ligation | This compound, Aldehyde/Ketone | Oxime-linked conjugate | Forms a stable, covalent bond under mild, aqueous conditions. frontiersin.orgglenresearch.com |

| Ester Deprotection | This compound conjugate, Acid (e.g., TFA) | Carboxylic acid conjugate | Allows for further functionalization at the carboxyl group. vulcanchem.com |

Data sourced from references frontiersin.orgglenresearch.comvulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-aminooxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGKTHZWIGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512943 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56834-02-7 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl 2 Aminooxy Acetate

Advanced Synthetic Routes to tert-Butyl 2-(aminooxy)acetate

The synthesis of this compound involves two primary transformations: the formation of the tert-butyl ester and the introduction of the aminooxy functionality. The order of these steps can be varied, and each approach presents distinct advantages and challenges.

Esterification Strategies for tert-Butyl Ester Formation

The formation of the tert-butyl ester is a critical step, often complicated by the tendency of tert-butanol (B103910) to form carbocations and subsequently isobutene under acidic conditions typical of Fischer esterification. organic-chemistry.org To circumvent this, milder and more specialized methods are employed.

One effective method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction proceeds under mild conditions and is suitable for acid-labile substrates. The carboxylic acid reacts with DCC to form a reactive O-acylisourea intermediate, which is then attacked by tert-butanol to yield the desired ester. organic-chemistry.org

Another approach involves the use of tert-butyl acetate (B1210297) as both a reactant and a solvent, with a strong acid catalyst such as perchloric acid or bis(trifluoromethanesulfonyl)imide. organic-chemistry.orgnih.gov This method has been successfully used for the esterification of various amino acids. organic-chemistry.org Additionally, the reaction of carboxylic acids with tert-butyl trichloroacetimidate (B1259523) can also yield tert-butyl esters. sci-hub.se

A summary of common esterification methods is presented below:

| Method | Reagents | Key Features | Reference(s) |

| Steglich Esterification | DCC, DMAP, tert-Butanol | Mild conditions, suitable for acid-labile substrates. | organic-chemistry.org |

| Acid-Catalyzed Esterification | tert-Butyl acetate, Perchloric acid or Tf2NH | Uses tert-butyl acetate as both solvent and reactant. | organic-chemistry.orgnih.gov |

| Trichloroacetimidate Method | tert-Butyl trichloroacetimidate | Forms the ester with the release of trichloroacetamide. | sci-hub.se |

Introduction of the Aminooxy Moiety

The aminooxy group (-ONH2) is a powerful nucleophile due to the alpha effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. nih.gov This functionality can be introduced through several synthetic routes, often involving the use of a protected hydroxylamine (B1172632) equivalent.

A widely used method is the Mitsunobu reaction , where a suitable alcohol precursor is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sci-hub.senih.govekb.eg The resulting phthalimido-protected intermediate is then deprotected, typically via hydrazinolysis with hydrazine (B178648) hydrate, to reveal the free aminooxy group. sci-hub.senih.gov

Alternatively, direct alkylation of a protected hydroxylamine species with a suitable electrophile can be employed. For instance, N-hydroxyphthalimide can be alkylated with a tert-butyl haloacetate. Subsequent hydrazinolysis then liberates the aminooxy group.

Derivatization and Functionalization of this compound

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide array of more complex molecules. The aminooxy group provides a handle for chemoselective ligation, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization.

Synthesis of Aminooxy-Modified Linkers and Scaffolds

This compound serves as a key building block for creating bifunctional and multifunctional linkers. These linkers are crucial in various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

For example, hydrophilic aminooxy linkers can be synthesized to improve the water solubility of the final conjugate. nih.gov These often incorporate polyethylene (B3416737) glycol (PEG) chains or other polar functionalities. The synthesis typically involves coupling the deprotected carboxylic acid of an aminooxy-containing building block with an appropriate amine or alcohol. google.com

The aminooxy group's ability to react chemoselectively with aldehydes and ketones to form stable oxime bonds is a cornerstone of its utility. iris-biotech.ded-nb.info This "click chemistry" reaction is highly efficient and proceeds under mild, often aqueous, conditions, making it ideal for bioconjugation. google.comlouisville.edu

Preparation of Functionalized Aminooxy Reagents

Functionalized aminooxy reagents are designed for specific applications, such as labeling, cross-linking, and surface modification. Starting from this compound, the carboxyl group can be activated and reacted with various nucleophiles to introduce other functionalities.

For instance, coupling with amines can lead to the formation of amides, while reaction with hydrazines can generate hydrazides. These modified reagents can then be used to attach the aminooxy group to proteins, nucleic acids, or other biomolecules. nih.govd-nb.info The synthesis of such reagents often involves standard peptide coupling conditions. google.com

Orthogonal Protecting Group Strategies in Synthesis with this compound

In multi-step syntheses involving this compound, the use of orthogonal protecting groups is essential for selectively unmasking different reactive sites. iris-biotech.debham.ac.uk The tert-butyl ester is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de This allows for the use of base-labile or other types of protecting groups on other parts of the molecule.

A common orthogonal partner for the tert-butyl group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect amines and is cleaved under basic conditions, usually with piperidine (B6355638). iris-biotech.deorganic-chemistry.org This Fmoc/tBu strategy is a cornerstone of solid-phase peptide synthesis (SPPS). iris-biotech.de

The aminooxy group itself can be protected, often as a phthalimide (B116566) or a tert-butoxycarbonyl (Boc) derivative. sci-hub.seorganic-chemistry.org The phthalimido group is typically removed by hydrazinolysis, which is orthogonal to both acid- and base-labile protecting groups. sci-hub.senih.gov The Boc group, also being acid-labile, requires careful selection of deprotection conditions to achieve selectivity over the tert-butyl ester, although selective cleavage is possible under certain conditions. researchgate.net

Below is a table summarizing common orthogonal protecting group pairs used in conjunction with this compound:

| Protecting Group 1 (on other functionality) | Cleavage Condition 1 | Protecting Group 2 (tert-Butyl ester) | Cleavage Condition 2 | Orthogonality | Reference(s) |

| Fmoc (amine) | Base (e.g., Piperidine) | tert-Butyl (carboxylic acid) | Acid (e.g., TFA) | High | iris-biotech.deorganic-chemistry.org |

| Phthalimido (aminooxy) | Hydrazinolysis | tert-Butyl (carboxylic acid) | Acid (e.g., TFA) | High | sci-hub.senih.gov |

| Benzyl (B1604629) (ether/ester) | Hydrogenolysis (H2, Pd/C) | tert-Butyl (carboxylic acid) | Acid (e.g., TFA) | High | organic-chemistry.org |

| Trityl (hydroxyl/thiol) | Mild Acid (e.g., 1% TFA) | tert-Butyl (carboxylic acid) | Strong Acid (e.g., 95% TFA) | Moderate | sigmaaldrich.com |

The strategic application of these protecting groups allows for the precise and sequential modification of molecules built from the this compound scaffold, enabling the synthesis of highly complex and functionalized chemical entities.

Selective Deprotection of the tert-Butyl Ester

The cleavage of the tert-butyl ester in this compound to unveil the corresponding carboxylic acid is a key transformation. This deprotection is typically achieved under acidic conditions. However, the challenge often lies in performing this transformation selectively in the presence of other acid-sensitive functionalities. Research has focused on developing mild and selective methods to achieve this.

A variety of reagents and conditions have been explored for the selective deprotection of tert-butyl esters. These methods aim to minimize side reactions and preserve other protecting groups within the molecule. For instance, the use of Lewis acids has been shown to be effective. Ytterbium triflate has been demonstrated as a mild and efficient catalyst for the cleavage of tert-butyl esters in nitromethane (B149229) at moderate temperatures. Another approach involves the use of zinc bromide (ZnBr2) in dichloromethane. nih.gov Additionally, aqueous phosphoric acid has been reported as an environmentally benign reagent for the deprotection of tert-butyl esters, showing tolerance for other groups like Cbz carbamates and benzyl esters. organic-chemistry.org

The choice of deprotection agent and conditions is crucial and can be tailored based on the specific substrate and the other protecting groups present.

Table 1: Selected Reagents for Selective Deprotection of tert-Butyl Esters

| Reagent System | Conditions | Substrate Scope | Reference |

| Ytterbium triflate (5 mol%) | Nitromethane, 45-50°C | Effective for various tert-butyl esters. | |

| Zinc Bromide (ZnBr2) | Dichloromethane | Used for α-amino esters. | nih.gov |

| Aqueous Phosphoric Acid | - | Tolerates Cbz carbamates, benzyl esters. | organic-chemistry.org |

This table is for illustrative purposes and the efficiency of each reagent system may vary depending on the specific molecular context of this compound.

Compatibility with Other Protecting Groups (e.g., Boc, Fmoc)

In the synthesis of complex molecules such as peptides or other bioconjugates, this compound may be used in conjunction with other building blocks bearing their own protecting groups. The compatibility of the tert-butyl ester and the free aminooxy group with common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) is of paramount importance.

The Boc group, which is acid-labile, is generally cleaved under similar conditions as the tert-butyl ester, typically using strong acids like trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This means that simultaneous deprotection of a Boc-protected amine and a tert-butyl ester can be expected. However, methods for the selective cleavage of tert-butyl esters in the presence of N-Boc groups have been reported, for example, using cerium(III) chloride. organic-chemistry.org

Conversely, the Fmoc group is base-labile and is typically removed using a solution of piperidine in an organic solvent. iris-biotech.de These conditions are orthogonal to the acidic conditions required for tert-butyl ester cleavage. Therefore, the tert-butyl ester of this compound is expected to be stable during the removal of an Fmoc group. This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the sequential deprotection of the N-terminal Fmoc group for chain elongation while side-chain protecting groups, including tert-butyl esters, remain intact until the final acid cleavage step. iris-biotech.depeptide.com

Table 2: Compatibility of this compound with Boc and Fmoc Protecting Groups

| Protecting Group on Other Reactant | Deprotection Condition for Other Group | Expected Effect on this compound | Orthogonality | Reference |

| Boc (tert-Butyloxycarbonyl) | Strong acid (e.g., TFA) | Cleavage of tert-butyl ester | No | iris-biotech.deorganic-chemistry.org |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tert-Butyl ester remains intact | Yes | iris-biotech.de |

Reaction Mechanisms and Chemoselectivity of the Aminooxy Group in Academic Contexts

Mechanistic Studies of Oxime Ligation with Carbonyl Substrates

The formation of an oxime from an aminooxy compound and a carbonyl substrate is a well-studied reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. nih.gov

The reaction begins with the nucleophilic attack of the aminooxy group's nitrogen atom on the electrophilic carbonyl carbon. nih.gov This forms a tetrahedral carbinolamine intermediate. researchgate.net The subsequent step, which is typically rate-determining in the pH range of approximately 3 to 7, is the acid-catalyzed dehydration of this intermediate to yield the final oxime product and a water molecule. nih.gov

Interactive Table: Equilibrium Constants for Oxime Formation with Various Carbonyls

| Carbonyl Compound | Relative Stability of Oxime Product |

|---|---|

| Acetone | Less Stable |

| Cyclohexanone | Moderately Stable |

| Benzaldehyde (B42025) | Moderately Stable |

| Pyruvic Acid | More Stable |

While oxime ligation can proceed without a catalyst, the reaction rates at neutral pH are often slow. nih.govresearchgate.net To overcome this limitation, nucleophilic catalysts are widely employed. Aniline (B41778) is the classic catalyst for this transformation. nih.govwiley.com The catalytic mechanism involves the rapid, reversible formation of a protonated Schiff base (anilinium imine) between aniline and the carbonyl substrate. wiley.com This intermediate is more electrophilic and present in higher concentrations at acidic pH than the protonated carbonyl itself, leading to a significant acceleration of the subsequent reaction with the aminooxy compound. wiley.com

Research has identified more potent catalysts than aniline. Substituted anilines with electron-donating groups, such as p-phenylenediamine (B122844) (pPDA), have shown superior catalytic activity, especially at neutral pH. researchgate.netacs.org At pH 7, pPDA was found to accelerate a model protein PEGylation reaction by 120-fold compared to the uncatalyzed reaction, and was 19 to 20 times faster than the same reaction catalyzed by aniline. researchgate.netacs.org Another efficient catalyst is m-phenylenediamine (B132917) (mPDA), which can be up to 15 times more efficient than aniline. nih.govumn.edu The higher efficiency of these diamine catalysts is partly due to their greater aqueous solubility, which allows them to be used at higher concentrations than aniline. nih.govumn.edu

Interactive Table: Comparison of Catalysts for Oxime Ligation

| Catalyst | Relative Rate Enhancement (vs. Uncatalyzed) | Relative Rate Enhancement (vs. Aniline) | Optimal pH Range |

|---|---|---|---|

| Aniline | Up to 400-fold (at pH 4.5) wiley.com | 1 (Baseline) | 4-5 researchgate.net |

| p-Phenylenediamine (pPDA) | 120-fold (at pH 7) acs.org | ~19-fold (at pH 7) acs.org | 4-7 acs.org |

| m-Phenylenediamine (mPDA) | Significant acceleration | Up to 15-fold nih.gov | ~7.0 nih.gov |

Kinetic and Thermodynamic Aspects of Oxime Formation

Orthogonality and Selectivity in Multi-functional Chemical Systems

A key advantage of the aminooxy group is its chemoselectivity, which allows it to react with a specific functional group (aldehydes or ketones) in a complex molecular environment without cross-reacting with other functionalities. This property is often referred to as bioorthogonality. rsc.orgnih.gov

The aminooxy group exhibits remarkable selectivity for carbonyl compounds over other nucleophiles commonly found in biological systems, such as the primary amines of lysine (B10760008) residues and the thiols of cysteine residues. iris-biotech.denih.gov This high degree of chemoselectivity is due to the "alpha effect," where the presence of an adjacent heteroatom with lone pair electrons (the oxygen in the -ONH₂ group) enhances the nucleophilicity of the reacting nitrogen atom toward carbonyls. iris-biotech.deacs.org This allows for the precise, site-specific modification of proteins and other biomolecules that have been engineered to contain a unique aldehyde or ketone handle. nih.govnih.gov The reaction is orthogonal to other common bioconjugation reactions, such as copper-catalyzed "click" chemistry, enabling simultaneous dual-labeling of molecules. nih.gov

The rate of oxime ligation is highly dependent on the pH of the reaction medium. nih.govnih.gov The reaction is typically fastest in a mildly acidic environment, with an optimal pH around 4 to 5. researchgate.netacs.orgnih.gov This pH optimum represents a compromise: a lower pH increases the concentration of the protonated carbonyl, making it more electrophilic, and also catalyzes the rate-limiting dehydration step. nih.govwiley.com However, if the pH is too low (typically below 3), the aminooxy nucleophile becomes protonated to its non-nucleophilic ammonium (B1175870) form, which slows the initial addition step. nih.gov The use of catalysts like aniline and its derivatives can significantly broaden the effective pH range, enabling efficient ligation at or near physiological pH (pH 7.0-7.4). nih.govacs.org

Discrimination from Other Nucleophilic functionalities

Formation of Adducts and Conjugates via Aminooxy Reactivity

The chemoselective nature of the aminooxy-carbonyl reaction makes reagents like tert-butyl 2-(aminooxy)acetate valuable tools for constructing a wide array of chemical adducts and bioconjugates. iris-biotech.delouisville.edu By reacting with an aldehyde or ketone presented on a target molecule, a stable oxime linkage is formed. rsc.org This strategy is widely used for applications such as the site-specific labeling of proteins for imaging, the synthesis of antibody-drug conjugates, the creation of glycopeptides, and the immobilization of peptides onto surfaces for biosensor development. iris-biotech.denih.govnih.govfrontiersin.org For example, proteins engineered to contain a ketone group have been efficiently PEGylated using aminooxy-PEG reagents in reactions catalyzed by mPDA. nih.gov Similarly, peptides containing an aminooxy group can be ligated with molecules like doxorubicin, which contains a ketone, to form drug conjugates. nih.gov

Applications in Bioconjugation and Chemical Biology Research

Site-Specific Bioconjugation via Oxime Ligation

Oxime ligation is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. acs.org This reaction involves the chemoselective condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. acs.orglouisville.edu The reaction is highly specific, as aldehydes and ketones are generally absent from naturally occurring proteins, nucleic acids, and polysaccharides, thus preventing off-target reactions. nih.govpnas.org

The ligation can be performed in aqueous media across a range of pH levels, though it is often faster at a slightly acidic pH. researchgate.net The kinetics of oxime formation can be significantly accelerated by nucleophilic catalysts such as aniline (B41778) or its more water-soluble and efficient derivative, m-phenylenediamine (B132917) (mPDA). acs.orgnih.govnih.gov This catalytic enhancement allows for the use of lower concentrations of reagents, which is crucial for applications in living cells. nih.govnih.gov

The site-specific modification of proteins is essential for studying their function, creating protein-based therapeutics like antibody-drug conjugates (ADCs), and developing diagnostic agents. vulcanchem.comrsc.org Oxime ligation with reagents like tert-Butyl 2-(aminooxy)acetate provides a robust method for achieving this, provided a carbonyl handle (an aldehyde or ketone) is present on the target protein. pnas.org

Once a carbonyl group is introduced at a specific site, an aminooxy-functionalized molecule can be attached. This could be a simple tag or a more complex moiety like a drug or a fluorophore. The tert-butyl ester of the title compound can be advantageous during these synthetic steps, and can later be hydrolyzed under acidic conditions if a free carboxylic acid is required for subsequent reactions. vulcanchem.com

Table 1: Examples of Protein Modification via Oxime Ligation

| Protein Target | Carbonyl Source | Attached Moiety | Application | Reference(s) |

|---|---|---|---|---|

| Myoglobin | N-terminal glyoxyl | Biotin (B1667282) | Protein Labeling | pnas.org |

| Ciliary Neurotrophic Factor | Aldehyde-containing substrate | Fluorophore | Therapeutic Protein Labeling | nih.gov |

| General Proteins | p-Acetyl phenylalanine (UAA) | PEG | PEGylation | nih.gov |

Glycobiology benefits greatly from chemoselective ligation techniques for the study of complex carbohydrates and glycoconjugates. sci-hub.se A common strategy for labeling cell-surface glycans involves the mild oxidation of sialic acid residues using sodium meta-periodate. nih.gov This process selectively cleaves the diol on the sialic acid side chain to generate an aldehyde, which then serves as a chemical handle for conjugation with aminooxy-bearing probes. nih.govresearchgate.net This method has been used to label glycoproteins on a variety of living cells for applications in glycoproteomics and cell imaging. nih.gov

Furthermore, aminooxylated carbohydrates, synthesized using reagents like this compound, are key building blocks for constructing mimetics of natural structures, glycoclusters, and glycodendrimers. sci-hub.se These synthetic glycoconjugates are invaluable tools for investigating carbohydrate-receptor interactions and modulating biological processes. sci-hub.senih.gov

The principles of oxime ligation extend to the modification of other major classes of biomolecules, including nucleic acids and lipids. For nucleic acids, aminooxy functionalities can be incorporated into oligonucleotides either during solid-phase synthesis or through postsynthetic modification. acs.orgdntb.gov.ua This enables the attachment of various ligands, such as fluorophores or therapeutic agents, to specific locations on a DNA or RNA strand. acs.org A notable application is the labeling of abasic (AP) sites in DNA. These sites, which arise from DNA damage, exist in equilibrium with an open-chain aldehyde form, providing a natural, reactive handle for aminooxy probes to study DNA repair pathways. nih.gov

While direct examples of this compound for lipid modification are less documented, the underlying chemistry is applicable. Lipids functionalized with a ketone or aldehyde can be readily conjugated to aminooxy-containing molecules. Synthetic strategies often involve creating linkers that have an aminooxy group at one end for ligation and another functional group at the other end for attachment to lipids or other biomolecules. louisville.edu

Conjugation to Carbohydrates and Glycans

Development of Bioorthogonal Probes and Reporters

Beyond its direct use in conjugation, this compound serves as a fundamental building block for the synthesis of a wide array of chemical probes and reporter molecules used in chemical biology research.

The successful application of aminooxy-based bioconjugation is critically dependent on the ability to introduce a carbonyl group site-specifically into the biomolecule of interest. Several powerful strategies have been developed for this purpose. pnas.org

Table 2: Methods for Introducing Carbonyl Groups into Biomolecules

| Method | Target Biomolecule | Description | Reference(s) |

|---|---|---|---|

| Genetic Encoding | Proteins | Incorporation of unnatural amino acids (UAAs) with ketone side chains (e.g., p-acetyl-L-phenylalanine) via amber stop codon suppression. | pnas.orgnih.govrsc.orghahnlab.com |

| Aldehyde Tag | Proteins | Use of the formylglycine-generating enzyme (FGE) to oxidize a specific cysteine or serine residue within a consensus peptide tag to a formylglycine (an aldehyde). | pnas.org |

| Periodate (B1199274) Oxidation | Proteins, Carbohydrates | Mild oxidation of N-terminal serine/threonine residues or vicinal diols in carbohydrates (e.g., sialic acids) to generate aldehydes. | pnas.orgnih.govrsc.org |

| N-terminal Transamination | Proteins, Peptides | Pyridoxal-5-phosphate (PLP) mediated conversion of an N-terminal α-amine into a reactive α-ketoamide or glyoxamide. | nih.govpnas.org |

| Arginine Carbonylation | Proteins | A chemical method that utilizes reagents like 9,10-phenanthrenequinone to convert arginine residues into glutamate-5-semialdehyde. | acs.org |

| Metabolic Labeling | Glycans, Proteins | Cells are cultured with unnatural metabolic precursors (e.g., sugars or amino acids) containing ketone or aldehyde groups, which are then incorporated into biomolecules by the cell's machinery. | nih.govthermofisher.com |

The aminooxy group of this compound, or the carboxylic acid that can be revealed by deprotection, provides a convenient point of attachment for synthesizing more complex probes. nih.gov By coupling this simple bifunctional molecule to other chemical entities, a diverse toolkit of probes for biological research can be created.

Aminooxy-Tagged Fluorophores: The synthesis often involves activating the carboxylic acid of a fluorophore and reacting it with an aminooxy-containing linker, or vice-versa. louisville.edu For instance, aminooxy derivatives of fluorophores such as TAMRA, Dansyl, and Cypate have been synthesized. louisville.eduresearchgate.netnih.gov These probes are instrumental in fluorescence imaging and the development of "light-up" assays where fluorescence increases significantly upon ligation to the target. nih.gov

Aminooxy-Tagged Affinity Tags: Affinity tags, with biotin being the most common example, are crucial for the detection, purification, and immobilization of biomolecules. Aminooxy-biotin conjugates are synthesized and used to tag carbonyl-containing biomolecules, enabling their capture on streptavidin-coated surfaces for subsequent analysis. nih.govrsc.org

Other Probes: The versatility of the aminooxy handle has been exploited to create a variety of other research tools, including fluorescence quenchers for studying molecular interactions, PEG moieties for improving the pharmacokinetic properties of proteins, and complex multifunctional reagents for simultaneous dual-labeling of proteins. nih.govnih.govnih.gov The synthesis typically employs standard coupling chemistries, such as the use of carbodiimides (e.g., EDCI) to form an amide bond between the aminooxy reagent (or its deprotected carboxylic acid form) and the desired tag. nih.gov

Strategies for Introducing Carbonyl Handles into Biomolecules

Applications in Cellular and In Vitro Studies

The ability to selectively tag and track biomolecules within cellular environments or controlled laboratory settings is crucial for understanding their function. This compound is a key component in strategies developed for both cell surface and intracellular labeling.

The surfaces of cells are decorated with a complex array of biomolecules, such as glycoproteins, that mediate vital processes. The specific labeling of these molecules provides a powerful method for studying cellular interactions and functions. A primary method for this is oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone. nih.gov

To label cell surfaces, researchers first introduce a bioorthogonal "handle"—an aldehyde or ketone group—onto surface biomolecules. This can be achieved through several methods:

Metabolic Glycoengineering: Cells are cultured with unnatural sugar precursors, like peracetylated N-azidoacetylmannosamine (ManNAz), which are metabolized and integrated into cell-surface glycans. The incorporated azide (B81097) group can then be chemically converted to a carbonyl group.

Enzymatic Oxidation: Enzymes such as periodate can be used to mildly oxidize carbohydrate moieties (sugars) on cell-surface glycoproteins, generating aldehyde groups. biotium.com

Liposome (B1194612) Fusion: Liposomes—small vesicles functionalized with ketone or aminooxy groups—can be fused with the cell membrane, effectively "rewiring" the cell surface with these chemical reporters. acs.orgnih.gov This technique allows for the direct installation of the desired functional group onto the cell membrane. acs.orgnih.gov

Once the cell surface is equipped with aldehyde or ketone handles, the deprotected aminooxyacetate (often as part of a larger probe molecule like a dye or biotin) is added. The aminooxy group reacts specifically with the carbonyl to form a stable oxime bond. nih.govbiotium.com This highly selective reaction has been used to attach fluorescent dyes for imaging studies using fluorescence microscopy and for quantifying labeled cells via flow cytometry. acs.orgnih.gov For instance, researchers have successfully labeled cell surfaces with an aminooxy-conjugated rhodamine dye after installing ketone groups via liposome fusion. acs.orgnih.gov

| Cell Surface Labeling Strategy | Method of Handle Installation | Typical Application |

| Metabolic Glycoengineering | Cellular uptake and processing of unnatural sugars. | Imaging glycan trafficking. |

| Enzymatic Oxidation | Mild periodate oxidation of sialic acids. | Labeling glycoproteins. biotium.com |

| Liposome Fusion | Fusion of functionalized liposomes with the plasma membrane. | Patterning cells on surfaces. acs.orgnih.gov |

Studying the function of proteins inside a living cell requires methods to modify them in their native environment. This compound is useful here as its ester structure can aid in cell permeability. Once inside the cell, the tert-butyl group can be removed by cellular enzymes called esterases.

A powerful strategy for intracellular labeling involves genetically programming a cell to produce a protein of interest containing an unnatural amino acid with a ketone handle, such as p-acetylphenylalanine. nih.gov This is achieved through amber stop codon suppression, where the genetic code is expanded to incorporate the new amino acid at a specific site in the protein. nih.gov

With the target protein now uniquely bearing a ketone group, a probe molecule functionalized with an aminooxy group can be introduced to the cell. The aminooxy probe reacts inside the cell with the ketone-modified protein, forming a stable oxime linkage. nih.gov This allows for the site-specific attachment of various tags, enabling researchers to study protein localization, interactions, and dynamics within the complex intracellular environment. researchgate.net

Labeling of Cell Surface Biomolecules

Construction of Complex Bioconjugates for Research Tools

Beyond direct cell labeling, this compound is a valuable building block for synthesizing sophisticated bioconjugates that serve as specialized research tools.

This compound is used to construct multivalent ligands that can mimic these natural interactions. The synthesis involves attaching multiple copies of a ligand (e.g., a carbohydrate or a peptide) to a central scaffold. beilstein-journals.org The aminooxy group, derived from the parent compound, provides a convenient chemical handle for this conjugation. For example, a peptide can be synthesized with a C-terminal aldehyde, which is then reacted with a scaffold displaying two or four aminooxy groups. beilstein-journals.org This creates a multivalent structure where multiple peptides are displayed on a single molecule. beilstein-journals.org Such constructs are used to investigate how the number and spacing of ligands affect binding avidity and biological response. xmu.edu.cn Scaffolds can range from small organic molecules to larger structures like dendrimers or nanoparticles. rsc.org

The precise attachment of a small molecule—such as a fluorescent dye, a drug, or a biotin tag—to a specific site on a protein is a cornerstone of modern biotechnology. pnas.org Site-specific conjugation ensures that the resulting bioconjugate is homogeneous and that the protein's function is not compromised, which can be an issue with less specific methods that target common amino acids like lysine (B10760008). mdpi.com

Oxime ligation is a premier method for achieving this site-specificity. pnas.org A unique ketone or aldehyde group can be introduced into a protein at a desired location, either through enzymatic modification of the N-terminus or by incorporating an unnatural amino acid. pnas.orgmdpi.com A small molecule of interest is separately derivatized with an aminooxy group, a reaction where this compound can serve as the starting material. The aminooxy-functionalized small molecule is then reacted with the modified protein. researchgate.netresearchgate.net The resulting oxime bond covalently and stably links the small molecule to the chosen site on the protein. researchgate.netresearchgate.net This strategy has been widely used to create fluorescently labeled proteins for imaging, biotinylated proteins for purification, and other customized research reagents. researchgate.netresearchgate.net

Role in Peptide and Protein Engineering and Synthesis

Incorporation of Aminooxy Amino Acids into Peptide Sequences

The introduction of an aminooxy functional group into a peptide sequence imparts a unique chemical handle that is orthogonal to the native functional groups of natural amino acids. This allows for subsequent, site-specific chemical ligation. Tert-butyl 2-(aminooxy)acetate, often used in its N-terminally protected form (e.g., Boc-aminooxyacetic acid), serves as a key building block for this purpose.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The incorporation of non-standard amino acids like aminooxyacetic acid is well-established within standard SPPS protocols, particularly the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. seplite.com In this approach, the α-amino group is temporarily protected by a base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). seplite.com

When incorporating an aminooxyacetic acid residue, the Boc-protected version, Boc-(aminooxy)acetic acid (Boc-Aoa), is typically used. researchgate.net The use of standard coupling reagents can sometimes lead to side reactions, such as N-overacylation of the aminooxy group. researchgate.net To mitigate this, specific coupling conditions are employed. researchgate.net

Table 1: Recommended Reagents and Conditions for Boc-Aoa Incorporation in Fmoc-SPPS

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Coupling | Boc-(aminooxy)acetic acid (Boc-Aoa) with DCC/HOBt | To introduce the aminooxy moiety while minimizing N-overacylation side reactions. | researchgate.net |

| Cleavage | TFA-based cleavage cocktail (e.g., TFA/TIPS/H₂O/DMS) | To remove side-chain protecting groups and cleave the peptide from the solid support. | researchgate.net |

| Cleavage Additive | Excess Boc-Aoa or other carbonyl scavenger | To prevent modification of the highly reactive aminooxy group by trace aldehydes or ketones present in solvents or generated during cleavage. | researchgate.net |

The high reactivity of the deprotected aminooxy group towards aldehydes and ketones necessitates careful handling during the final cleavage and purification steps. researchgate.net The inclusion of a "carbonyl capture" reagent, such as excess free aminooxyacetic acid, in the cleavage cocktail is an effective strategy to protect the desired aminooxy-functionalized peptide from degradation. researchgate.net

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains important, especially for large-scale production of shorter peptides. In this approach, protected amino acids are coupled sequentially in a suitable solvent, followed by purification after each step.

Ns-protected N-substituted aminooxyacetate tert-butyl esters have been successfully used as monomers for the stepwise, solution-phase synthesis of aminooxy peptoids, which are isomers of peptides with side chains attached to the backbone nitrogen atoms. nih.gov This method demonstrates the versatility of tert-butyl aminooxyacetate derivatives as building blocks in non-standard peptide-like structures, enabling synthesis in both the C-to-N and N-to-C directions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Chemical Modification of Peptides and Proteins

The aminooxy group is a powerful tool for the chemical modification of peptides and proteins due to its ability to undergo chemoselective oxime ligation. This reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological molecules. scispace.com

Post-translational modifications (PTMs) are crucial for regulating protein function in cells. rsc.org Ubiquitination and SUMOylation involve the attachment of the small proteins Ubiquitin (Ub) or Small Ubiquitin-like Modifier (SUMO) to lysine (B10760008) residues on a target protein. acs.orgwikipedia.org These processes are involved in signaling pathways, protein degradation, and transcriptional regulation. wikipedia.orgdoi.org

Chemically mimicking these modifications provides valuable tools for research. A semisynthetic strategy utilizes an aminooxy-containing linker to achieve chemical ubiquitination and SUMOylation. acs.orgnih.gov

Table 2: Strategy for Chemical Ubiquitination via an Aminooxy Linker

| Step | Action | Description | Reference |

|---|---|---|---|

| 1. Peptide Synthesis | A peptide is synthesized via SPPS with an orthogonally protected lysine at the desired modification site. | This allows for selective deprotection of a single lysine residue. | acs.orgnih.gov |

| 2. Lysine Modification | The ε-amino group of the target lysine is bromoacetylated on-resin. | This installs an electrophilic handle. | acs.orgnih.gov |

| 3. Linker Installation | The bromoacetylated peptide is reacted with O-(2-(tritylthio)ethyl)hydroxylamine. | This installs the aminooxy-containing thiol linker via nucleophilic substitution. | acs.orgnih.gov |

| 4. Ligation | The purified peptide, now bearing a mercaptoethoxyamino group, is ligated with a recombinant Ub(1–75)-thioester. | This final step forms the native isopeptide bond, creating the ubiquitinated peptide. | nih.gov |

This method highlights how aminooxy-derived linkers can be central to building complex protein conjugates that mimic native biological modifications.

The specific reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) enables targeted modification of peptides and proteins. scispace.com To achieve this, a carbonyl functionality must first be introduced into the target protein, either at the N-terminus or on a lysine side chain. whiterose.ac.uk

N-terminal Modification: The N-terminal serine or threonine of a protein can be oxidized with sodium periodate (B1199274) to generate an N-terminal glyoxal, which is a reactive aldehyde. This aldehyde can then be specifically targeted by a molecule containing an aminooxy group, such as this compound (after deprotection) or other aminooxy-functionalized probes. whiterose.ac.uk

Lysine Side Chain Modification: The primary amine on the side chain of lysine is a common target for modification. rsc.orgacs.org It can be reacted with various reagents to introduce a carbonyl group. For instance, reaction with an N-hydroxysuccinimide (NHS) ester of a ketone- or aldehyde-containing molecule will append a carbonyl handle to the lysine residue. This handle can then be selectively ligated with an aminooxy-containing reagent. nih.gov The competition between SUMOylation and ubiquitination can occur on the same lysine residue, highlighting the importance of this site for modification. nih.gov

Post-Translational Modification Mimicry (e.g., Ubiquitination, SUMOylation)

Design of Peptide-Based Cross-linking Reagents

Cross-linking reagents are used to study protein-protein interactions, protein conformation, and to create stabilized protein complexes. Reagents with multiple, distinct reactive groups (heterobifunctional or heterotrifunctional linkers) are particularly useful. The aminooxy group is an excellent component for such linkers due to its specific reactivity.

A heterotrifunctional cross-linking reagent has been developed that incorporates an aminooxy group, a thiol-reactive maleimide (B117702) group, and a carboxyl group for peptide coupling. rsc.org While this specific example doesn't start from this compound, it demonstrates the principle of using a protected aminooxyacetic acid derivative as a key component in a multi-functional chemical tool. The aminooxy moiety provides a bioorthogonal handle that can be used to conjugate the cross-linker to a protein that has been engineered to contain a ketone or aldehyde group, enabling the formation of specific and stable bioconjugates. rsc.org

Heterobifunctional and Heterotrifunctional Linkers

Heterobifunctional linkers are molecules that contain two different reactive groups, enabling the stepwise conjugation of two distinct molecular entities. This compound is a precursor for creating such linkers. The aminooxy portion can be reacted with a carbonyl-containing biomolecule, and following deprotection of the tert-butyl group, the resulting carboxylic acid can be activated and reacted with an amine-containing molecule, for instance. This dual reactivity allows for the precise and controlled assembly of complex bioconjugates.

The concept can be extended to create heterotrifunctional linkers, which possess three different reactive functionalities for the conjugation of three separate molecules. For example, a linker could be synthesized from a core molecule that is derivatized with this compound, a second protected functional group, and a third reactive group. This approach allows for the assembly of highly complex molecular tools, such as probes for multi-component biological systems or targeted drug delivery vehicles with both a targeting ligand and a therapeutic agent.

Proteolysis targeting chimeras (PROTACs) are a prominent example of where such linker chemistry is critical. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. broadpharm.com Linkers derived from molecules like this compound can be used to connect the protein-binding ligand to the E3 ligase-recruiting moiety. broadpharm.com The ability to hydrolyze the tert-butyl ester to a carboxylic acid provides a convenient handle for derivatization and connection to one of the binding motifs. broadpharm.com

| Feature | Description | Relevant Compound Group |

| Reactive Group 1 | Aminooxy | Reacts with aldehydes or ketones to form an oxime linkage. rsc.org |

| Protected Group | tert-Butyl Ester | A carboxylic acid protected by a tert-butyl group, which can be deprotected under acidic conditions. scispace.com |

| Resulting Functionality | Heterobifunctional Linker | Enables the sequential coupling of two different molecules. |

Cleavable Linkers for Proteomic Applications

Cleavable linkers are indispensable tools in proteomics, particularly for affinity purification and mass spectrometry-based protein identification. These linkers allow for the isolation of protein complexes, followed by the release of the captured proteins under specific chemical conditions. The incorporation of a cleavable moiety within the linker structure is key to this process.

The oxime bond formed from the reaction of the aminooxy group of a this compound-derived linker and a carbonyl group is reversible under acidic conditions, although it is generally stable. More commonly, other cleavable functionalities are engineered into the linker backbone.

In the context of chemical proteomics, probes containing a reactive group, a reporter tag (like biotin), and a cleavable linker are often used. scispace.com The general workflow involves labeling target proteins, capturing them with an affinity resin (e.g., streptavidin), washing away non-specifically bound proteins, and then cleaving the linker to release the target proteins for analysis by mass spectrometry. scispace.com

Acid-labile linkers are frequently used in these applications because peptides and proteins are generally stable under acidic conditions, such as treatment with trifluoroacetic acid (TFA). scispace.com The tert-butyl ester group itself can be considered acid-labile. However, in the context of a cleavable linker strategy, the focus is typically on a bond that can be broken to release the entire protein or its peptides from the affinity matrix. While not a cleavable linker in itself, this compound can be a component in the synthesis of more complex linkers that do contain a specifically designed cleavable bond. For instance, it can be used to attach a protein to a solid support or a larger molecular assembly from which it can be released if a cleavable group is incorporated elsewhere in the connecting chain.

| Application | Linker Characteristic | Role of this compound derivative |

| Affinity Purification | Contains a specific cleavage site | Can be used to attach the bait molecule to the linker. |

| Mass Spectrometry | Allows for release of target proteins/peptides | The deprotected carboxylate can be a point of attachment for a cleavable moiety. |

| Protein-Protein Interaction Studies | Enables isolation and subsequent identification of binding partners | Serves as a versatile handle for synthesizing the complex linker-probe conjugate. |

Analytical and Spectroscopic Characterization of Aminooxy Derived Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxime Adducts

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of oxime adducts derived from tert-butyl 2-(aminooxy)acetate.

In ¹H NMR spectra, the formation of the oxime linkage is typically confirmed by the appearance of a new signal corresponding to the imine proton (CH=N) in the downfield region of the spectrum. The exact chemical shift of this proton is dependent on whether the (E) or (Z) isomer of the oxime is formed. The characteristic singlet of the nine equivalent protons of the tert-butyl group is expected to be observed around 1.4-1.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the aminooxy group also exhibit a characteristic chemical shift. nih.gov

In ¹³C NMR spectra, the carbon atom of the oxime functional group (C=N) gives a distinct signal, providing further evidence of successful conjugation. rsc.org The carbonyl carbon of the ester and the quaternary and methyl carbons of the tert-butyl group will also be present at their characteristic chemical shifts. rsc.org The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, which aids in the quantitative analysis of the adduct. researchgate.net

A representative, though not specific to a single adduct, compilation of expected NMR shifts is provided below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Oxime Adducts of this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃)₃C- | ~1.4-1.5 (s, 9H) | ~28 (s) |

| tert-Butyl -(C(CH₃)₃) | ~82 (s) | |

| Methylene -OCH₂- | ~4.4 (s, 2H) | ~73 (s) |

| Oxime CH=N | Isomer dependent | Isomer dependent |

Note: 's' denotes a singlet. Actual chemical shifts can vary based on the specific carbonyl partner and the solvent used.

To overcome challenges in detecting signals from low-concentration adducts or to aid in the assignment of complex spectra, isotopic labeling can be employed. The introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H at specific positions within the this compound molecule can significantly enhance NMR detection. nih.govgoogle.com

For instance, using ¹³C-labeled this compound allows for direct observation of the labeled carbon in the ¹³C NMR spectrum, which can be particularly useful for tracking the fate of the reagent in a reaction mixture. nih.gov Similarly, ¹⁵N labeling of the aminooxy nitrogen would allow for ¹⁵N NMR studies or the observation of ¹⁵N-¹H and ¹⁵N-¹³C coupling constants, providing valuable structural information. While direct detection of ¹⁵N can be challenging due to its low gyromagnetic ratio, indirect detection methods can be used. nih.gov The use of isotopic labeling is a powerful strategy, particularly in complex biological systems where signals from the adduct might be obscured by other molecules. nih.gov

1H and 13C NMR Spectral Analysis

Mass Spectrometry (MS) for Adduct Identification and Characterization

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of the oxime adducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like oxime conjugates. It allows for the accurate determination of the molecular weight of the adduct. In positive ion mode, adducts are typically observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. d-nb.inforesearchgate.net The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the adduct, further validating its identity. Derivatization with a charged group can enhance the signal strength in MS. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of oxime adducts. google.com In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of the adduct) is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. beilstein-journals.org Analysis of the fragmentation pattern can confirm the connectivity of the atoms within the adduct, including the location of the oxime bond. This technique is particularly valuable for distinguishing between isomeric structures.

Table 2: Common Fragment Ions Observed in MS/MS of this compound Adducts

| Precursor Ion | Fragmentation Pathway | Common Fragment Ions |

|---|---|---|

| [M+H]⁺ | Loss of tert-butyl group | [M - C₄H₉ + H]⁺ |

| [M+H]⁺ | Cleavage of the ester bond | |

| [M+H]⁺ | Cleavage of the N-O bond |

Note: The specific fragmentation pattern will depend on the structure of the carbonyl partner.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Methods for Purification and Analysis of Conjugates (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and analysis of oxime conjugates. rsc.org

Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. rsc.orggoogle.com The retention time of the adduct in the HPLC system is a characteristic property that can be used for its identification. HPLC can be used to monitor the progress of the conjugation reaction, assess the purity of the final product, and isolate the desired adduct from unreacted starting materials and byproducts. google.comsnmjournals.org The use of a diode array detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in the identification of different components in a mixture. rsc.org For preparative HPLC, the purified fraction corresponding to the adduct can be collected for further use. d-nb.info

Table 3: Commonly Used HPLC Systems for Analysis of Aminooxy-Derived Adducts

| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Detection |

|---|---|---|---|---|

| Reversed-Phase C18 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | Linear gradient from A to B | UV (e.g., 214, 254, 280 nm) |

| Reversed-Phase C18 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Linear gradient from A to B | UV/Vis, ESI-MS |

Note: The specific conditions will vary depending on the properties of the adduct.

Spectrophotometric and Fluorometric Assays for Reaction Monitoring

The formation of a stable oxime bond from the reaction of an aminooxy compound, such as this compound, with an aldehyde or ketone is a cornerstone of bioconjugation and chemical ligation. biotium.comnih.govlouisville.edu Monitoring the progress of this reaction is crucial for optimizing conditions, studying kinetics, and confirming the formation of the desired adduct. Spectrophotometric and fluorometric assays offer sensitive, real-time methods for this purpose. amazonaws.comnih.gov These techniques rely on changes in the ultraviolet-visible (UV-Vis) absorption or fluorescence properties of the system as the reaction proceeds. nih.govnih.gov

The reaction, known as oxime ligation, is chemoselective and can be performed under mild, aqueous conditions. nih.govlouisville.edu However, the reaction rate at neutral pH can be slow. researchgate.net To accelerate the formation of the oxime, catalysts such as aniline (B41778) and its derivatives, like m-phenylenediamine (B132917) (mPDA), are often employed. amazonaws.comnih.govresearchgate.net The effectiveness of these catalysts can be quantitatively assessed using spectroscopic kinetic assays. amazonaws.comnih.govresearchgate.net

Fluorometric Assays

Fluorometric assays are a highly sensitive method for monitoring oxime ligation, often involving a "turn-on" fluorescence mechanism. amazonaws.comnih.gov In a typical setup, a non-fluorescent or weakly fluorescent reactant generates a highly fluorescent product upon oxime bond formation.

A common strategy employs aminooxy-dansyl probes. amazonaws.comnih.gov For instance, the reaction between an aldehyde and an aminooxy-dansyl reagent can be monitored by observing the increase in fluorescence as the fluorescent oxime product forms. This approach has been used to study the kinetics of oxime ligation with various aldehydes and catalysts. amazonaws.comnih.gov The observed rate constant (k_obs) can be determined by fitting the fluorescence intensity data over time to a kinetic model. amazonaws.com

Key Research Findings:

Kinetic analyses have demonstrated that catalysts significantly accelerate oxime ligation. In a study comparing catalysts, m-phenylenediamine (mPDA) was found to be a more efficient catalyst than aniline for the reaction between citral (B94496) (a hydrophobic aldehyde) and an aminooxy-dansyl probe. nih.gov

The reaction between an aldehyde-functionalized Green Fluorescent Protein (GFP) and an aminooxy-dansyl probe was monitored using fluorescence. The data showed that with 750 mM mPDA as a catalyst at pH 7, the reaction reached completion in approximately 90 seconds, whereas 100 mM aniline resulted in minimal product formation in the same timeframe. researchgate.net

Fluorescently labeled hydroxylamine (B1172632) reagents, such as AlexaFluor-647-hydroxylamine, have been used to confirm the presence of aldehyde groups on proteins. researchgate.net The successful oxime ligation results in a fluorescently tagged protein that can be visualized after separation by SDS-PAGE, providing a qualitative or semi-quantitative measure of the reaction. researchgate.net

Table 1: Kinetic Data for Catalyzed Oxime Ligation

This table presents the observed rate constants for the reaction between an aldehyde (citral) and an aminooxy-dansyl probe, illustrating the effect of different catalysts on the reaction rate.

| Catalyst (25 mM) | Observed Rate Constant (k_obs, s⁻¹) |

| m-Phenylenediamine (mPDA) | 0.023 ± 0.001 |

| Aniline | 0.012 ± 0.001 |

| No Catalyst | Not reported/negligible |

Data sourced from kinetic analyses performed at pH 7.3 with 50 µM citral and 100 µM aminooxy-dansyl probe. nih.gov

Spectrophotometric Assays

UV-Vis spectrophotometry provides another valuable tool for monitoring oxime formation. This method tracks changes in the absorbance spectrum of the reaction mixture. nih.govnih.gov The formation of the C=N bond of the oxime can alter the electronic structure of a chromophore in the molecule, leading to a shift in the maximum absorbance wavelength (λ_max) or a change in the molar extinction coefficient (ε). nih.gov

Key Research Findings:

The reaction of an aminooxyacetyl-functionalized peptide with benzaldehyde (B42025) was monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection at 220 nm and 495 nm. nih.gov This allowed for the quantification of the oxime product over time and the determination of the reaction's second-order rate constant, which was found to be 8.2 ± 1.0 M⁻¹s⁻¹ in the presence of 100 mM aniline at pH 7. nih.gov

When fluorescent dyes are modified with aminooxy groups and reacted to form oximes, significant shifts in their absorbance spectra can occur. For example, the formation of an oxime with a dabcyl-like quencher resulted in changes to the absorbance spectrum, which could be used to monitor the reaction. nih.gov In one case, the incorporation of two dye molecules via a bis(aminooxy) linker led to a 20 nm blue shift in the absorbance maximum, indicating a dye-dye interaction facilitated by the oxime linkage. nih.gov

Table 2: Spectroscopic Properties of a Quencher Dye Before and After Oxime Formation

This table shows the change in absorption maximum for a dye upon forming an oxime adduct on a DNA strand, demonstrating the utility of UV-Vis spectroscopy for characterizing these products.

| Compound | Form | Absorption Maximum (λ_max, nm) |

| Quencher Dye 1 | Free Aldehyde | ~477 |

| Quencher Dye 1 | Single Oxime Adduct on DNA | 477 |

| Quencher Dye 1 | Dual Oxime Adduct on DNA | 457 |

Data adapted from studies on fluorescence quenchers for oxime bioconjugation. nih.gov

These spectrophotometric and fluorometric assays are indispensable for the study and application of reactions involving aminooxy compounds like this compound. They provide the means to follow the reaction kinetics, assess the impact of catalysts, and confirm the successful formation of aminooxy-derived adducts in a variety of chemical and biological contexts. amazonaws.comnih.govresearchgate.net

Advanced Research Concepts and Future Directions

Development of Novel Reagents and Catalysts Based on Aminooxy Chemistry

The aminooxy functionality of tert-Butyl 2-(aminooxy)acetate is central to its utility in developing new reagents. This group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction that is significantly more efficient and forms more stable products than the corresponding reactions with primary amines. acs.orgrsc.org This reactivity has been harnessed to create a variety of specialized chemical tools.

One area of development is in the synthesis of bioconjugation reagents. For instance, this compound can be incorporated into linkers for various applications, such as in the creation of covalent inhibitors for enzymes. biorxiv.org The tert-butyl ester group provides a protecting group that can be removed under specific conditions to reveal a carboxylic acid, allowing for further chemical modifications.

Furthermore, the development of catalysts that can modulate the reactivity of the aminooxy group is an active area of research. While oxime ligation is often efficient, catalysts like aniline (B41778) and its derivatives can accelerate the reaction, expanding its applicability, especially in biological systems where reaction times are critical. rsc.orgrsc.org Future research may focus on developing even more efficient and biocompatible catalysts tailored for specific applications.

Integration into Rational Drug Design and Discovery Platforms

In the realm of drug discovery, this compound and other aminooxy-containing molecules serve as important building blocks. chemscene.com The ability to form stable oxime bonds is particularly useful for creating complex molecules and for linking different molecular fragments together, a strategy known as molecular hybridization. biomedres.us

The introduction of a tert-butyl group can influence a drug molecule's properties, such as its lipophilicity and metabolic stability. biomedres.us This can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. Researchers are exploring how to strategically incorporate this compound into drug candidates to optimize their performance.

The development of covalent drugs, which form a permanent bond with their biological target, is a growing area of interest in pharmacology. biorxiv.org The aminooxy group of this compound can be used to create covalent inhibitors that are highly selective and potent. Future work will likely involve the design and synthesis of novel covalent drugs based on this chemistry for a range of diseases.

Applications in Functional Proteomics and Metabolomics

Functional proteomics and metabolomics aim to understand the roles of proteins and metabolites in biological systems. Aminooxy-containing probes, derived from reagents like this compound, are becoming indispensable tools in these fields. scispace.com

In proteomics, activity-based protein profiling (ABPP) uses chemical probes to label and identify active enzymes in complex biological samples. scispace.com Probes containing an aminooxy group can be used to target specific enzymes, allowing for their detection and quantification. This approach provides valuable insights into enzyme function and regulation.

In metabolomics, which involves the comprehensive analysis of metabolites, derivatization is often required to improve the analytical properties of small molecules. mdpi.com The aminooxy group's reactivity with carbonyl compounds makes it an excellent choice for derivatizing aldehydes and ketones, which are common classes of metabolites. This enhances their detection by techniques like mass spectrometry. For example, methods have been developed using sequential extractions with solvents like methyl tert-butyl ether for the analysis of ancient residues. frontiersin.org

Exploration in Smart Material Science and Nanobiotechnology

The principles of aminooxy chemistry are also being applied to the development of smart materials and nanobiotechnology. Smart materials are designed to respond to specific stimuli, and the reversible nature of the oxime bond under certain conditions can be exploited for this purpose.

For example, hydrogels cross-linked with oxime bonds can be designed to degrade in response to a specific chemical cue. This has potential applications in drug delivery, where a drug could be released from a hydrogel carrier at a target site. The use of tert-butyl carbazate (B1233558) in developing nanocomposite hydrogels is one such area of exploration. metu.edu.tr

In nanobiotechnology, the precise control over chemical reactions afforded by aminooxy chemistry is crucial. frontiersin.org For instance, this compound can be used to functionalize the surface of nanoparticles, allowing them to be targeted to specific cells or tissues. This is particularly relevant for the development of new diagnostic and therapeutic agents. The creation of functional soft materials through "click" chemistries, including oxime ligation, is a rapidly advancing field. acs.org

Computational Chemistry and Modeling of Aminooxy Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. chemscene.com In the context of this compound, computational models can be used to study the reactivity of the aminooxy group and to design new reagents with optimized properties.

Parameters such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) can be calculated to predict a molecule's behavior in biological systems. chemscene.com For this compound, these values provide insights into its potential as a drug-like molecule.

常见问题

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 2-(aminooxy)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : tert-Butyl esters are typically synthesized via palladium-catalyzed α-arylation of zinc enolates. For example, tert-Butyl 2-(4-nitrophenyl)acetate was synthesized with 96% yield using this method, purified via silica gel chromatography . To optimize efficiency, researchers should:

- Vary reaction conditions : Adjust catalyst loading (e.g., Pd(OAc)₂), ligand ratios, and temperature.

- Monitor intermediates : Use TLC or HPLC to track reaction progress.

- Purify rigorously : Employ gradient elution in silica gel chromatography to isolate high-purity products.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for high-exposure scenarios .

- Skin/eye protection : Wear nitrile gloves and safety goggles; rinse exposed skin/eyes with water for ≥15 minutes .

- Environmental control : Avoid drainage systems to prevent environmental contamination .

Q. How is this compound characterized post-synthesis to confirm chemical structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify chemical shifts, as demonstrated for tert-Butyl 2-(4-cyanophenyl)acetate (δ 1.42 ppm for tert-butyl group) .

- X-ray crystallography : Resolve crystal structures (e.g., tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate, CCDC 753128) to confirm stereochemistry .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of tert-butyl acetate derivatives in palladium-catalyzed reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) substituents increase electrophilicity, enhancing yields (e.g., 96% for tert-Butyl 2-(4-nitrophenyl)acetate) .

- Steric effects : Ortho-substituted derivatives (e.g., 2-cyanophenyl) show reduced yields (86%) due to hindered access to the catalytic site .

- Experimental design : Systematically vary substituents (e.g., -CN, -OH, -NO₂) and analyze Hammett σ values to correlate electronic effects with reactivity.

Q. What methodologies are employed to resolve contradictions in reported toxicity or stability data for this compound?

- Methodological Answer :

- In vitro assays : Conduct MTT assays on cell lines (e.g., HepG2) to assess acute toxicity, as current data gaps exist .

- Computational modeling : Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) when experimental data are unavailable .

- Meta-analysis : Cross-reference regulatory classifications (e.g., EU-GHS vs. OSHA) to identify discrepancies in hazard labeling .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS.

- Inert atmosphere storage : Compare degradation rates under nitrogen vs. ambient air to evaluate oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。